Bismuth tripotassium dicitrate is an inorganic compound with the chemical formula . It is a bismuth salt of citric acid and is recognized for its role in gastrointestinal treatments, particularly for peptic ulcers. The compound is often used in formulations aimed at providing protective effects on the gastric mucosa and has gained attention due to its unique properties that distinguish it from other bismuth compounds, such as its ability to form a protective coating over ulcerated tissues.
The general reaction can be represented as:
This reaction highlights the transformation of bismuth citrate into the tripotassium salt, emphasizing the role of potassium ions in stabilizing the structure of the resulting compound.
Bismuth tripotassium dicitrate exhibits significant biological activity, particularly in its application as an anti-ulcer agent. Research indicates that it forms a protective barrier over gastric ulcers, enhancing healing processes by isolating the ulcer from gastric acids and promoting mucosal repair mechanisms . Clinical trials have demonstrated its efficacy in treating duodenal and gastric ulcers associated with Helicobacter pylori infections, outperforming placebo treatments in healing rates .
Moreover, this compound has been shown to stimulate mucus secretion and increase levels of epidermal growth factor around ulcer sites, further aiding in tissue regeneration. Its antibacterial properties against Helicobacter pylori also contribute to its therapeutic effects, as it inhibits bacterial adhesion and enzymatic activity .
The synthesis of bismuth tripotassium dicitrate can be achieved through several methods:
Bismuth tripotassium dicitrate is primarily used in:
Studies have indicated that bismuth tripotassium dicitrate interacts favorably with gastric tissues, forming stable complexes that enhance its protective effects against acid damage. Its interactions with Helicobacter pylori are particularly noteworthy; it not only inhibits bacterial growth but also prevents adhesion to epithelial cells, thereby reducing infection rates and promoting healing .
Bismuth tripotassium dicitrate shares similarities with several other compounds but possesses unique characteristics that set it apart. Below is a comparison table highlighting similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bismuth Citrate | C₆H₅BiO₇ | Less soluble; primarily used for similar applications |
| Colloidal Bismuth Subcitrate | C₁₂H₁₄BiO₉ | Forms colloidal solutions; used for gastrointestinal issues |
| Bismuth Subcitrate Potassium | C₁₂H₈BiK₂O₁₄ | More effective against Helicobacter pylori; higher solubility |
| Tripotassium Dicitratobismuthate | C₁₂H₉BiK₃O₁₄ | Similar structure but different solubility properties |
| De-nol | C₁₂H₉BiK₂O₁₄ | Combines multiple active ingredients for enhanced effects |
Bismuth tripotassium dicitrate's unique ability to form protective coatings over ulcers while exhibiting antibacterial properties against Helicobacter pylori distinguishes it from these similar compounds. Its specific formulation allows for targeted therapeutic effects that are critical in managing gastrointestinal disorders effectively.
Hydrothermal synthesis has emerged as a dominant method for producing bismuth tripotassium dicitrate due to its ability to control crystallinity and morphology. In one approach, ammonium bismuth citrate and potassium titanate nanofibers are reacted in a potassium hydroxide (KOH) solution at temperatures ranging from 140°C to 200°C [2] [3]. The preferential adsorption of $$ (\text{C}6\text{H}{10}\text{NO}_8)^{3-} $$ ions on specific crystal planes, such as (010), directs the formation of nanosheets with deposited bismuth nanoparticles [2]. Extended hydrothermal durations (>12 hours) lead to phase separation, while shorter periods (6–12 hours) yield tetragonal structures with a $$ c/a $$ ratio of 1.0620 [3].
Table 1: Hydrothermal Synthesis Parameters and Outcomes
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Temperature | 140–200°C | Higher temps favor tetragonal phase [3] |
| Time | 6–12 hours | Prevents phase separation [3] |
| KOH Concentration | 10–20 M | Enhances crystallization [3] |
| pH | 0.4–1.0 | Stabilizes bismuth-citrate complex |
The role of pH is critical; maintaining acidic conditions (pH 0.4–1.0) ensures optimal chelation between bismuth ions and citrate ligands, preventing premature precipitation . Adjusting the KOH concentration to 15–20 M further refines particle size, yielding nanoparticles with surface areas suitable for catalytic applications [3].
Mechanochemical synthesis offers a solvent-free alternative, utilizing high-energy ball milling to initiate solid-state reactions. Bismuth oxide ($$ \text{Bi}2\text{O}3 $$) and potassium citrate are ground stoichiometrically, inducing a redox reaction that forms bismuth tripotassium dicitrate [6]. This method avoids volatile byproducts and achieves yields exceeding 85% within 2–4 hours. Hydration plays a pivotal role: introducing water during grinding triggers a reversible structural transformation, expanding the unit cell to a cubic configuration [6].
Table 2: Mechanochemical Process Metrics
| Parameter | Value | Outcome |
|---|---|---|
| Milling Duration | 2–4 hours | Completes redox reaction [6] |
| Hydration Level | 5–10% H₂O | Induces cubic phase [6] |
| Milling Speed | 300–400 rpm | Balances energy input and heat |
The absence of solvents reduces waste, aligning with green chemistry principles. However, controlling hydration is essential to prevent undesired polymorphic transitions [6].
While less documented in recent studies, ammonia-mediated precipitation historically involved adjusting pH to precipitate bismuth-citrate complexes. Current research emphasizes acidic conditions (pH <1.5) for stabilization, as alkaline environments risk hydroxide formation . Ammonia’s role is limited to post-synthesis neutralization, ensuring solubility for pharmaceutical formulations. Comparative studies suggest hydrothermal and mechanochemical methods outperform precipitation in purity and yield [6].
Optimizing synthesis requires balancing temperature, pH, stoichiometry, and reaction time.
Temperature: Elevated temperatures (140–200°C) enhance diffusion rates in hydrothermal systems, promoting crystallinity [2] [3]. Conversely, mechanochemical synthesis operates effectively at ambient temperatures, relying on mechanical energy [6].
pH: Acidic conditions (pH 0.4–1.0) stabilize bismuth-citrate coordination, while higher pH values precipitate hydroxides . In hydrothermal reactions, KOH concentration indirectly modulates pH, affecting ion mobility and crystal growth [3].
Stoichiometry: A 1:3 molar ratio of bismuth to citrate ensures complete chelation, minimizing unreacted precursors. Excess potassium ions (from KOH) suppress bismuth hydrolysis, maintaining solution stability [3].
Table 3: Comprehensive Process Optimization Guidelines
| Parameter | Hydrothermal | Mechanochemical | Precipitation |
|---|---|---|---|
| Temperature | 140–200°C [3] | 25–30°C [6] | 25–80°C |
| pH | 0.4–1.0 | N/A | <1.5 |
| Reaction Time | 6–12 hours [3] | 2–4 hours [6] | 1–3 hours |
| Yield | 70–85% [3] | 80–90% [6] | 60–75% |
These insights underscore the interdependence of parameters, where adjusting one variable necessitates recalibration of others to maintain product quality.
Thermogravimetric and differential scanning calorimetric measurements reveal that bismuth tripotassium dicitrate undergoes four clearly delineated mass-change intervals between ambient temperature and approximately 600 degrees Celsius. The principal findings, consolidated from multiple laboratory investigations, are presented in Table 1 and elaborated below.
| Step | Temperature interval (°C) | Dominant physicochemical event | Mass change | Representative source |
|---|---|---|---|---|
| I | 25 – 100 | Evaporation of adsorbed and coordinated water; minor buoyancy-induced artefacts in early heating ramp | Apparent 1 – 2% gain followed by 3 – 5% loss | [1] |
| II | 100 – 250 | Relative thermal plateau; intramolecular rearrangements without net decomposition | <2% loss | [1] |
| III | 250 – 340 | Concerted oxidative decarboxylation of coordinated citrate ligands; onset of potassium carbonate formation | 30 – 33% loss | [2] [3] |
| IV | 340 – 460 | Stepwise evolution of carbon dioxide from intermediate bismuth oxy-carbonates, culminating in crystalline bismuth(III) oxide | 8 – 10% loss | [2] [4] |
An endothermic heat-flow signal centred around 300 degrees Celsius is consistently observed under inert nitrogen, signifying ligand scission that liberates free citric acid fragments and restructures the bismuth coordination sphere [3] [4]. When the purge gas is switched to dioxygen, this endotherm is superposed by a sharp exotherm near 330 degrees Celsius—an indicator of accelerated oxidation of the citrate backbone and rapid conversion of transient bismuth oxy-hydroxides to α-bismuth(III) oxide [3]. The total residual mass recorded above 450 degrees Celsius agrees with the stoichiometric prediction for bismuth(III) oxide, confirming quantitative removal of the organic framework [2].
Normalized thermogravimetric traces from mechanochemically synthesized, commercially milled, and solution-aged samples overlay almost perfectly after correction for surface water, giving a convergent mass-loss envelope of 41.4 – 43.0% [2]. This concordance demonstrates that preparative route has minimal influence on the high-temperature decomposition path, provided the ligand-to-metal ratio remains at approximately two citrate ligands per bismuth centre.
Table 2 collates the dominant infrared and Raman bands reported for solid bismuth tripotassium dicitrate. The wavenumbers substantiate bidentate coordination of carboxylate groups and corroborate the multilayered poly-citrate architecture deduced from crystallographic studies.
| Technique | Key band (cm⁻¹) | Assignment | Diagnostic relevance | Source |
|---|---|---|---|---|
| Infrared | 1,594 / 1,519 (split) | Asymmetric carboxylate C=O stretches | Downshift of ≈180 cm⁻¹ from free citric acid proves metal chelation through COO⁻ oxygen atoms | [1] |
| Infrared | 1,428 | Symmetric carboxylate C–O stretch | Δ(νas–νs) < 196 cm⁻¹ confirms bidentate binding motif | [1] |
| Infrared | 1,131 | C–O–C skeletal vibration of citrate framework | Fingerprint for bridging citrate between adjacent bismuth centres | [1] |
| Raman | 1,665–1,580 (broad) | Overlapping carboxylate and carbonyl breathing modes | Intense in both wet and dry powders; insensitive to hydration state | [2] |
| Raman | 1,380 | Internal O–C–O deformation | Supports persistence of citrate throughout mechanochemical processing | [2] |
The solubility profile of bismuth tripotassium dicitrate is exceptionally pH-dependent (Table 4). Neutral or mildly alkaline solutions support pronounced dissolution, whereas acidic media promote polymerization and precipitation of basic bismuth citrate networks.
| pH (25 °C) | Equilibrium solubility | Observed behaviour | Source |
|---|---|---|---|
| 8 | >70 milligrams per millilitre | Clear, colourless solution; fully dissociated potassium and citrate ions | [5] |
| 7 | ≈70 milligrams per millilitre | Maximal solubility window; stoichiometry conserved | [5] |
| 6 | 10 – 20 milligrams per millilitre | Beginning of poly-bismuth aggregate formation | [6] |
| 5 | 5 – 8 milligrams per millilitre | Turbidity develops upon standing; nanocolloidal particles evident | [5] |
| 3 | ≈1 milligram per millilitre | Crystallization of two-dimensional sheets; facile single-crystal growth observed in dilute hydrochloric acid | [5] |
The compound is classified as “very soluble” in water under pharmacopoeial conditions (defined as ≥30 milligrams per millilitre) and “very slightly soluble” in ethanol [6]. Buffer studies conducted by the Scientific Committee on Consumer Safety further demonstrate that saturation concentration in sodium citrate buffer at pH 11 reaches 2 milligrams per millilitre—substantially lower than in pure water, indicating competitive complexation of free citrate with bismuth [7].
Accelerated-age testing at 60 degrees Celsius shows no measurable decline in bismuth content or pH drift over four weeks when solutions are maintained between pH 6 and 8, confirming chemical stability within this range [6]. Conversely, under strongly acidic conditions (pH ≤ 3), ultraviolet absorption diminishes within hours as polymeric aggregates form and settle, mirroring the low-solubility equilibrium documented in crystallographic growth studies [5].
Scanning electron micrographs taken at magnifications from 1,000 to 100,000 unfold a multi-scale architecture composed of flower-like agglomerates built from overlapping nanosheets [1]. Transmission electron micrographs corroborate the layered motif, revealing coherent platelets separated by fringe spacings of approximately 0.96 angstrom—matching half the d-spacing of the (020) reflection in the powder pattern [3].
Quantitative morphological descriptors are consolidated in Table 5.
| Parameter | Mean value | Measurement method | Source |
|---|---|---|---|
| Nanosheet thickness | ≈100 nanometres | Transmission electron microscopy lattice imaging | [1] |
| Nanosheet lateral length | 600 ± 50 nanometres | Scanning electron microscopy | [1] |
| Nanosheet width | 200 – 300 nanometres | Scanning electron microscopy | [1] |
| Aggregate diameter | 1 – 3 micrometres | Dynamic image analysis | [1] |
| Specific surface area | 37 ± 3 square metres per gram | Brunauer–Emmett–Teller nitrogen sorption | [3] |
Fracture surfaces reveal stratified stacks with occasional inter-sheet voids that act as water ingress channels, explaining the hydration-induced cubic transition observed in diffraction studies [2]. High-resolution transmission electron microscopy images show lattice continuity across neighbouring platelets, indicating that stacking results from oriented attachment rather than random coagulation [1].
Sequential heating inside an electron microscope confirms that sheets remain morphologically intact up to 250 degrees Celsius; beyond this temperature, rapid shrinkage and loss of long-range order ensue, consistent with the onset of organic ligand decomposition recorded in thermogravimetric experiments [3]. Energy-dispersive X-ray analysis across individual platelets demonstrates uniform distribution of bismuth and potassium, with no detectable phase segregation at nanometre resolution [1].